2-(3-Chlorophenyl)-2-methylpropanoic acid
Overview
Description
2-(3-Chlorophenyl)-2-methylpropanoic acid is an organic compound characterized by a chlorophenyl group attached to a 2-methylpropanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Chlorophenyl)-2-methylpropanoic acid typically involves the following steps:
Friedel-Crafts Alkylation: The reaction of 3-chlorobenzene with methacryloyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃) to form 2-(3-chlorophenyl)-2-methylpropanoyl chloride.
Hydrolysis: The resulting 2-(3-chlorophenyl)-2-methylpropanoyl chloride is then hydrolyzed using aqueous sodium hydroxide (NaOH) to yield this compound.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes with optimized reaction conditions to ensure higher yields and purity. Continuous flow reactors and advanced purification techniques are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 2-(3-Chlorophenyl)-2-methylpropanoic acid can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can convert the compound into its corresponding carboxylic acid derivatives.
Reduction: Reduction reactions can reduce the compound to its corresponding alcohols or aldehydes.
Substitution: Substitution reactions can replace the chlorine atom in the chlorophenyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include nucleophiles such as hydroxide ions (OH⁻) and halides.
Major Products Formed:
Oxidation: Carboxylic acids and their derivatives.
Reduction: Alcohols and aldehydes.
Substitution: Various substituted phenyl compounds.
Scientific Research Applications
2-(3-Chlorophenyl)-2-methylpropanoic acid has several scientific research applications, including:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other chemical products.
Mechanism of Action
The mechanism by which 2-(3-Chlorophenyl)-2-methylpropanoic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2-(3-Chlorophenyl)-2-methylpropanoic acid can be compared with other similar compounds, such as:
2-(4-Chlorophenyl)-2-methylpropanoic acid: Similar structure but with the chlorine atom in a different position on the phenyl ring.
2-(3-Chlorophenyl)propionic acid: Similar structure but with a different alkyl chain length.
These compounds share similarities in their chemical properties but may exhibit different biological activities and applications due to their structural differences.
Properties
IUPAC Name |
2-(3-chlorophenyl)-2-methylpropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO2/c1-10(2,9(12)13)7-4-3-5-8(11)6-7/h3-6H,1-2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFXNGYPSARMRKU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC(=CC=C1)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70574884 | |
Record name | 2-(3-Chlorophenyl)-2-methylpropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70574884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64798-35-2 | |
Record name | 2-(3-Chlorophenyl)-2-methylpropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70574884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(3-chlorophenyl)-2-methylpropanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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